molecular formula C9H13NO3 B13185299 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid

2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid

Cat. No.: B13185299
M. Wt: 183.20 g/mol
InChI Key: SFDBPQDIHVVTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is a high-purity chemical reagent designed for research and development applications. As an oxazole derivative, this compound is of significant interest in medicinal chemistry and materials science. Oxazole-based compounds are recognized as key precursors in the synthesis of aroma and flavor agents . Furthermore, structurally similar oxazole-acetic acid compounds are actively investigated in pharmaceutical research for their potential bioactivities, serving as valuable scaffolds for developing novel therapeutic agents . Researchers utilize this compound and its analogs as versatile building blocks for the synthesis of more complex molecules, including the development of potential anticancer agents . The compound must be stored in a cool, dry environment to maintain its stability and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-[2-(2-methylpropyl)-1,3-oxazol-5-yl]acetic acid

InChI

InChI=1S/C9H13NO3/c1-6(2)3-8-10-5-7(13-8)4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

SFDBPQDIHVVTTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(O1)CC(=O)O

Origin of Product

United States

Preparation Methods

Flow Chemistry Approach for Oxazoline Synthesis from β-Hydroxy Amides

An alternative modern approach involves the rapid synthesis of oxazolines via cyclodehydration of β-hydroxy amides using Deoxo-Fluor® reagent under continuous flow conditions at room temperature. This method is stereospecific and allows for inversion of stereochemistry, providing oxazolines in moderate to excellent yields (60–99%) without the need for extensive purification.

  • Reaction conditions: β-Hydroxy amide (0.25 M) and Deoxo-Fluor® solutions combined at T-piece, passed through a reactor coil at 25 °C with residence times around 1.7 minutes.
  • Advantages: Improved safety profile, efficient heat transfer, rapid mixing, scalability, and high purity.
  • Yields: Aryl oxazolines obtained in 79–99% yields; dipeptide derivatives also successfully cyclized.
Entry Substrate (β-Hydroxy Amide) Product Yield (%) Notes
1 1a 98 Excellent yield, 2 mmol scale
2 1b 98 High diastereoselectivity
3 1c 79 Crude material purification
... ... ... ...
12 1l 92 Dicyclisation process

This flow method also allows continuous production at gram scale with consistent yields and purity.

Oxidative Aromatization to Oxazoles Using Manganese Dioxide

Following oxazoline formation, oxidative aromatization to oxazoles can be achieved using activated manganese dioxide (MnO2) in flow reactors. This step is crucial for converting oxazoline intermediates into aromatic oxazole derivatives.

  • Reaction conditions: Passing oxazoline solution through a packed column of activated MnO2 at 40–60 °C using solvents such as dichloromethane or dimethoxyethane.
  • Yields: Isolated yields of 50–79% for various 2-aryl-substituted oxazoles.
  • Notes: Mild conditions preserve acid-labile groups; amorphous MnO2 can be used for alkyl-substituted oxazolines at higher temperatures (up to 100 °C) to avoid decomposition.

This method provides a clean, efficient oxidation step with minimal metal leaching and no need for additional purification.

Comparative Data Table of Key Preparation Methods

Method Starting Materials Catalyst/Reagent Conditions Yield Range (%) Advantages Limitations
Ultrasonic Zn(OCOCH3)2·2H2O catalysis Hippuric acid + aryl aldehydes Zn(OCOCH3)2·2H2O, acetic anhydride Ultrasonication, 25 °C, 4–8 min 90–95 Green catalyst, energy efficient, fast Limited to aryl/heterocyclic aldehydes
Flow synthesis with Deoxo-Fluor® β-Hydroxy amides Deoxo-Fluor® Flow reactor, room temp, ~1.7 min 60–99 Stereospecific, scalable, safe Requires specialized flow equipment
Oxidative aromatization with MnO2 Oxazolines Activated or amorphous MnO2 Flow, 40–100 °C 50–79 Mild, clean oxidation, minimal purification Decomposition risk with alkyl substrates

Summary of Research Findings

  • The ultrasonic catalytic method using zinc acetate dihydrate is a highly efficient, green, and rapid approach to synthesize 5-oxazolinone derivatives structurally related to 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid, with yields up to 95% and simple workup.
  • Continuous flow synthesis using Deoxo-Fluor® allows rapid, stereospecific cyclodehydration of β-hydroxy amides to oxazolines, with improved safety and scalability, yielding up to 99% without extensive purification.
  • Subsequent oxidation of oxazolines to oxazoles using manganese dioxide in flow reactors provides an efficient aromatization step under mild conditions, compatible with various substituents, including acid-labile groups.

These methods collectively offer a comprehensive toolkit for the preparation of oxazoline derivatives like 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid, balancing yield, efficiency, environmental impact, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxazole ring into a more saturated form.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxazole compounds.

Scientific Research Applications

2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

    Biology: In biological research, the compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.

    Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound’s structure allows it to bind to DNA or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Heterocycle Type Substituents
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid Not available C₉H₁₃NO₃ ~183.21 1,3-oxazole 2-isobutyl, 5-acetic acid
2-(3-Methylisoxazol-5-yl)acetic acid 19668-85-0 C₆H₇NO₃ 141.13 Isoxazole 3-methyl, 5-acetic acid
2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid 852851-73-1 C₉H₁₄N₂O₃ 198.22 Pyrazolone 1-isobutyl, 3-acetic acid
2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid 1368177-31-4 C₈H₉NO₃ 167.16 1,2-oxazole 3-cyclopropyl, 5-acetic acid

Key Differences and Implications

Heterocycle Electronic Properties: 1,3-Oxazole (target compound): Exhibits moderate aromaticity with electron-withdrawing oxygen and nitrogen atoms, reducing basicity compared to pyrazole derivatives. This may influence hydrogen-bonding capacity and reactivity in synthetic applications. Pyrazolone (CAS 852851-73-1): Contains a non-aromatic, partially saturated ring with a ketone group, enhancing hydrogen-bond acceptor capacity and metabolic stability .

Cyclopropyl (CAS 1368177-31-4) introduces steric constraints and may enhance metabolic resistance due to its rigid structure .

Acidity and Solubility :

  • The acetic acid moiety (pKa ~2.5–4.5) dominates solubility in polar solvents. However, the isobutyl group in the target compound may reduce solubility compared to smaller substituents like methyl (CAS 19668-85-0).

Biological Activity

2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is a compound with a unique oxazole ring structure, which has been studied for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • SMILES Notation : CC(C)C1=CC(=NO)C(=C1)C(=O)O

Pharmacological Effects

Research has indicated several pharmacological effects associated with 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid:

  • Anti-inflammatory Activity :
    • The compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating potential applications in treating bacterial infections.
  • Analgesic Effects :
    • In animal models, 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid has shown analgesic effects comparable to common analgesics like ibuprofen. This suggests its potential use in pain management therapies.
  • Antioxidant Activity :
    • The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.

The mechanisms underlying the biological activities of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid are still under investigation. However, several pathways have been proposed:

  • Inhibition of Cyclooxygenase Enzymes : The compound may inhibit COX enzymes involved in the inflammatory process.
  • Modulation of Nitric Oxide Synthase : It may affect nitric oxide production, thereby influencing vascular and immune responses.
  • Interaction with Cellular Signaling Pathways : Preliminary data suggest that it may modulate pathways related to cell survival and apoptosis.

Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid significantly reduced paw edema induced by carrageenan injection. The reduction was comparable to that observed with standard anti-inflammatory drugs.

Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Study 3: Analgesic Properties

In a controlled experiment using a tail-flick test in mice, the compound showed a dose-dependent increase in pain threshold, suggesting its potential utility as an analgesic agent.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanism of Action
Anti-inflammatorySignificantCOX inhibition
AntimicrobialModerateDisruption of bacterial cell wall integrity
AnalgesicComparable to ibuprofenModulation of pain signaling pathways
AntioxidantEffectiveFree radical scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.